molecular formula C18H19NO4 B2850777 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide CAS No. 2034291-60-4

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2850777
CAS No.: 2034291-60-4
M. Wt: 313.353
InChI Key: JDIWSBBVMZPHLW-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a benzofuran ring and a furan ring. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide typically involves the construction of the benzofuran and furan rings followed by their functionalization. One common method for synthesizing benzofuran derivatives is the cyclization of o-hydroxyacetophenones under basic conditions . The furan ring can be constructed via the cyclization of aryl acetylenes using transition-metal catalysis . The final step involves coupling the benzofuran and furan rings through appropriate linkers and functional groups.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis due to its efficiency and high yield . This method involves the use of microwave irradiation to accelerate the reaction process, resulting in shorter reaction times and higher product purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction could produce benzofuran-2-ylmethanol.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A simpler compound with similar biological activities.

    Benzothiophene: Shares structural similarities with benzofuran but contains a sulfur atom instead of oxygen.

    Furan: A basic heterocyclic compound with a five-membered ring containing oxygen.

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide is unique due to its combined benzofuran and furan rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for more diverse interactions with biological targets and greater potential for therapeutic applications .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-11-8-14(12(2)22-11)18(20)19-10-17(21-3)16-9-13-6-4-5-7-15(13)23-16/h4-9,17H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIWSBBVMZPHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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